![molecular formula C21H22N2O2 B2941901 3-methoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide CAS No. 852138-16-0](/img/structure/B2941901.png)
3-methoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
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Overview
Description
“3-methoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide” is a chemical compound with the molecular formula C21H22N2O2 and a molecular weight of 334.419 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. For “3-methoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide”, these properties include a molecular weight of 334.419 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Synthesis and Chemical Properties
A simple and high-yield synthesis approach for related benzamide derivatives has been developed, which could be applicable to the synthesis of "3-methoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide" (Bobeldijk et al., 1990). This methodology might offer a straightforward route for the preparation of this compound, emphasizing the importance of efficient synthetic routes in the exploration of its potential applications.
Potential Therapeutic Applications
- Neuroprotective Activity : A study reported the development of benzamide derivatives with potent inhibitory selectivity against histone deacetylase, showing promise in neuroprotective activities and potential treatment for Alzheimer's disease (Lee et al., 2018). Although not directly related to "3-methoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide," the study underscores the therapeutic potential of structurally related benzamides in neurodegenerative diseases.
- Antidiabetic Screening : Research on dihydropyrimidine derivatives highlighted the antidiabetic potential of compounds with structural similarities, suggesting a potential area of application for benzamide derivatives in diabetes management (Lalpara et al., 2021).
Advanced Materials and Molecular Design
- Electro-optical Properties : Aromatic polyamides and polyimides bearing pendent units structurally related to "3-methoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide" have been synthesized, demonstrating useful levels of thermal stability and promising electro-optical properties for potential application in electronic materials (Hsiao et al., 2015).
Mechanism of Action
Target of Action
It is known that tetrahydrocarbazole derivatives exhibit a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Mode of Action
It is known that tetrahydrocarbazole derivatives can interact with various biological targets due to their structural features . The presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system is a characteristic structural feature of these compounds .
Biochemical Pathways
The broad spectrum of biological activity observed among tetrahydrocarbazole derivatives suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (320385 ) and its structure, may influence its pharmacokinetic properties.
Result of Action
The broad spectrum of biological activity observed among tetrahydrocarbazole derivatives suggests that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
3-methoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-25-16-6-4-5-15(12-16)21(24)22-13-14-9-10-20-18(11-14)17-7-2-3-8-19(17)23-20/h4-6,9-12,23H,2-3,7-8,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETCPUPFHIKBOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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